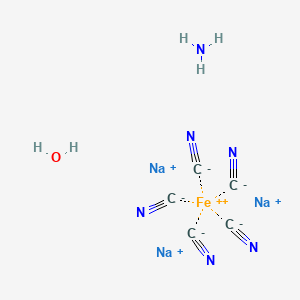
Pentacyanoammineferroate(ii) sodium salt hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a yellow crystalline solid that is soluble in water and commonly used in various industrial, medical, and environmental applications.
Méthodes De Préparation
Analyse Des Réactions Chimiques
Sodium amminepentacyanoferrate(II) hydrate undergoes various types of chemical reactions, including ligand substitution and redox reactions. Common reagents used in these reactions include acids, bases, and other ligands such as N-heterocyclic cations . The major products formed from these reactions depend on the specific reagents and conditions used. For example, ligand substitution reactions can lead to the formation of different pentacyanoferrate(II) complexes .
Applications De Recherche Scientifique
Sodium amminepentacyanoferrate(II) hydrate has a wide range of scientific research applications. In chemistry, it is used as a reagent in coordination chemistry and as a precursor for the synthesis of other coordination compounds . In biology and medicine, it is studied for its potential use in drug delivery systems and as a contrast agent in imaging techniques . In industry, it is used in the production of pigments, as an anti-caking agent in salt, and in the treatment of wastewater.
Mécanisme D'action
The mechanism of action of sodium amminepentacyanoferrate(II) hydrate involves ligand substitution and redox reactions. The compound can interact with various molecular targets, including metal ions and organic ligands, through its cyanide and ammonia ligands . These interactions can lead to the formation of new coordination complexes and the release of free cyanide ions, which can further participate in chemical reactions .
Comparaison Avec Des Composés Similaires
Sodium amminepentacyanoferrate(II) hydrate is similar to other pentacyanoferrate(II) complexes, such as potassium ferrocyanide (K₄[Fe(CN)₆]) and sodium nitroprusside (Na₂[Fe(CN)₅(NO)]·2H₂O) . it is unique in its ability to form stable complexes with ammonia ligands, which can enhance its reactivity and versatility in various applications . Other similar compounds include pentacyanoferrate(II) complexes with different ligands, such as 1-(4-pyridyl)pyridinium and 4,4’-bipyridine .
Propriétés
Formule moléculaire |
C5H5FeN6Na3O |
|---|---|
Poids moléculaire |
289.95 g/mol |
Nom IUPAC |
trisodium;azane;iron(2+);pentacyanide;hydrate |
InChI |
InChI=1S/5CN.Fe.H3N.3Na.H2O/c5*1-2;;;;;;/h;;;;;;1H3;;;;1H2/q5*-1;+2;;3*+1; |
Clé InChI |
PMWKEYGQPRLZKM-UHFFFAOYSA-N |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N.O.[Na+].[Na+].[Na+].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


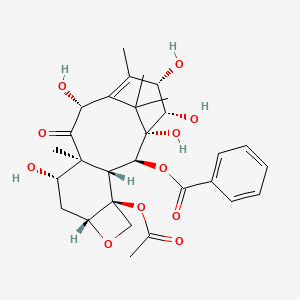
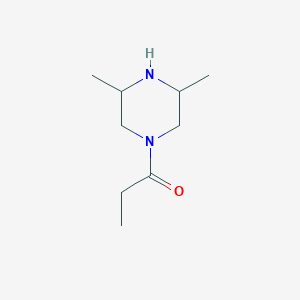
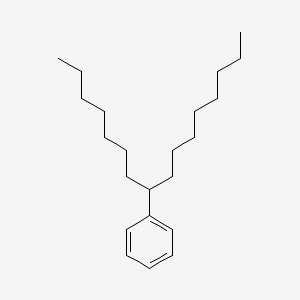


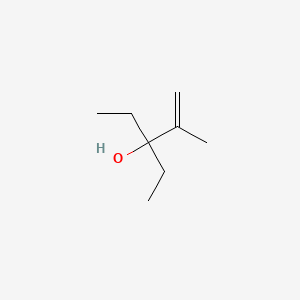

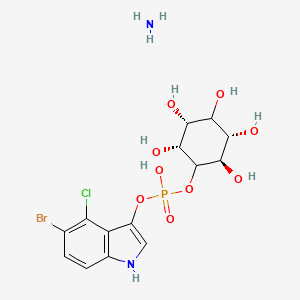
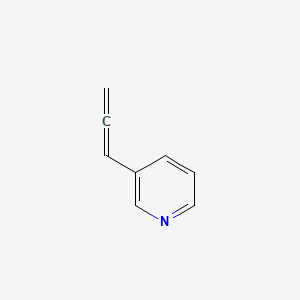
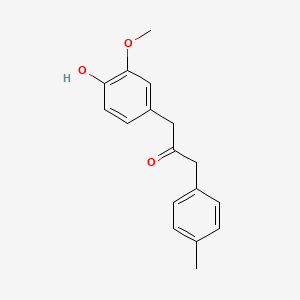
![3-[Ethyl(2-hydroxyethyl)amino]-2,5-dihydroxy-5-methylcyclopent-2-en-1-one](/img/structure/B13818574.png)
![ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate](/img/structure/B13818578.png)
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-4-(2-methoxyethoxy)-5-[[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide](/img/structure/B13818584.png)
![(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride](/img/structure/B13818600.png)
